molecular formula C27H41NO8 B2923770 Dorrigocin B CAS No. 158446-30-1

Dorrigocin B

Cat. No.: B2923770
CAS No.: 158446-30-1
M. Wt: 507.624
InChI Key: YQDJUXPUIRGKNV-MNOLRWOYSA-N
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Description

Dorrigocin B is a linear glutarimide-containing natural product first isolated from Streptomyces platensis NRRL 18993 alongside migrastatin (MGS) and isomigrastatin (iso-MGS) . Structurally, it lacks the macrocyclic ring present in MGS (14-membered) and iso-MGS (12-membered), featuring instead a flexible acyclic backbone with a glutarimide moiety . Biosynthetically, this compound is a degradation product of iso-MGS, highlighting its close relationship to macrocyclic congeners despite its distinct biological inactivity in key assays .

Properties

IUPAC Name

(2E,6E,12E)-18-(2,6-dioxopiperidin-4-yl)-9,11-dihydroxy-8-methoxy-10,12,14-trimethyl-15-oxooctadeca-2,6,12-trienoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H41NO8/c1-17(21(29)11-9-10-20-15-23(30)28-24(31)16-20)14-18(2)26(34)19(3)27(35)22(36-4)12-7-5-6-8-13-25(32)33/h7-8,12-14,17,19-20,22,26-27,34-35H,5-6,9-11,15-16H2,1-4H3,(H,32,33)(H,28,30,31)/b12-7+,13-8+,18-14+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQDJUXPUIRGKNV-MNOLRWOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C=C(C)C(C(C)C(C(C=CCCC=CC(=O)O)OC)O)O)C(=O)CCCC1CC(=O)NC(=O)C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(/C=C(\C)/C(C(C)C(C(/C=C/CC/C=C/C(=O)O)OC)O)O)C(=O)CCCC1CC(=O)NC(=O)C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H41NO8
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801346950
Record name (2E,6E,12E)-18-(2,6-Dioxopiperidin-4-yl)-9,11-dihydroxy-8-methoxy-10,12,14-trimethyl-15-oxooctadeca-2,6,12-trienoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801346950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

507.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

158446-30-1
Record name (2E,6E,12E)-18-(2,6-Dioxopiperidin-4-yl)-9,11-dihydroxy-8-methoxy-10,12,14-trimethyl-15-oxooctadeca-2,6,12-trienoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801346950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Dorrigocin B is typically produced through the fermentation of Streptomyces platensis subsprosaceus . The fermentation process involves culturing the bacterium in a suitable medium, followed by extraction and purification of the compound. The synthetic route for this compound analogues involves the cross metathesis of ethyl 6-heptenoate with a glycal derivative, followed by an allylic rearrangement-alkene isomerisation reaction .

Chemical Reactions Analysis

Dorrigocin B undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Comparison with Similar Compounds

Key Structural Features

Compound Core Structure Macrocycle Size Glutarimide Presence Biological Activity
Dorrigocin B Linear N/A Yes None observed
Migrastatin (MGS) 14-membered macrolide 14 Yes Inhibits cell migration
Isomigrastatin 12-membered macrolide 12 Yes Inhibits translation elongation
Lactimidomycin (LTM) 12-membered macrolide 12 Yes Inhibits translation elongation
Cycloheximide (CHX) Non-macrocyclic N/A No Inhibits translation elongation

Activity Profiles

  • Cell Migration Inhibition :

    • Migrastatin and its synthetic analogs (e.g., compound 17) show potent activity (IC₅₀ ~10 nM in MDA-MB-231 cells) .
    • This compound and its analogs lack this activity due to the absence of a macrocyclic structure critical for binding fascin, a protein involved in cell motility .
  • Translation Elongation Inhibition: Isomigrastatin and LTM exhibit low nanomolar IC₅₀ values in translation assays (e.g., 2 nM in yeast) .
  • Anticancer Potential: LTM reduces tumor growth in vivo (e.g., 0.6 mg/kg/day in MDA-MB-231 xenografts) . Dorrigocin derivatives are inactive in both proliferation and metastasis models .

Mechanistic Insights and Structure-Activity Relationships (SAR)

  • Macrocycle Requirement : The 12-membered macrocycle in iso-MGS and LTM is essential for binding to the eukaryotic ribosome and inhibiting translation elongation. Linear analogs like this compound fail to adopt the required conformation for ribosome interaction .
  • Glutarimide Role : The glutarimide moiety is conserved across all compounds but alone is insufficient for activity. For example, streptimidone (glutarimide + linker) inhibits translation, but extending the linker in this compound abolishes activity, suggesting steric or conformational constraints .
  • Degradation and Stability : this compound’s linear structure may render it more susceptible to enzymatic degradation compared to macrocyclic isoforms, further reducing its bioactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dorrigocin B
Reactant of Route 2
Dorrigocin B

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